molecular formula C7H8Cl3N B1500119 3,4-Dichlorobenzylamine hydrochloride

3,4-Dichlorobenzylamine hydrochloride

Cat. No.: B1500119
M. Wt: 212.5 g/mol
InChI Key: RLGVDTCKJKBXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value 3,4-Dichlorobenzylamine hydrochloride (CAS 49552-34-3) is an important organic building block and intermediate in medicinal chemistry and drug discovery research. The hydrochloride salt form offers enhanced stability and handling properties for synthetic applications. This compound is particularly valuable in the synthesis of complex molecules with potential biological activity. For instance, the related free base, 3,4-dichlorobenzylamine, has been utilized in the synthesis of new amide derivatives of Betulinic Acid, a pentacyclic triterpenoid being investigated for its antitumor properties . In such contexts, it serves as a key amine reactant for introducing hydrophobic and halogenated aromatic motifs, which can optimize the lipophilicity and pharmacokinetic properties of the resulting derivatives . Furthermore, the 3,4-dichlorobenzyl motif is a significant structural component in other research areas, such as in the development of novel analogues based on the monoamine uptake inhibitor indatraline . Physical and Chemical Properties The compound has a molecular formula of C 7 H 8 Cl 3 N and a molecular weight of 212.50 g/mol . It is characterized by a density of approximately 1.32 g/cm³ . Handling and Safety As a standard safety precaution, this chemical should be handled by qualified professionals in a appropriately controlled laboratory environment. Researchers should consult the safety data sheet (SDS) for detailed hazard and handling information. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for household or personal use.

Properties

Molecular Formula

C7H8Cl3N

Molecular Weight

212.5 g/mol

IUPAC Name

(3,4-dichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7Cl2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H

InChI Key

RLGVDTCKJKBXOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)Cl.Cl

Origin of Product

United States

Scientific Research Applications

Biological Applications

3,4-Dichlorobenzylamine hydrochloride has been investigated for various biological activities:

Antiviral Research

  • Inhibition of Flavivirus : Compounds derived from 3,4-dichlorobenzylamine have shown potential as antiviral agents against flavivirus infections. The synthesis of derivatives has been linked to biological evaluation for efficacy in inhibiting virus assembly and infection .

Antimalarial Activity

  • In vitro Studies : A series of compounds synthesized from 3,4-dichlorobenzylamine exhibited significant antiplasmodial activity against both drug-sensitive and resistant strains of Plasmodium falciparum. Notably, certain derivatives demonstrated low nanomolar IC50 values, indicating high potency .

Topical Applications

  • Skin Infection Treatment : Formulations containing this compound have been developed for topical use in treating infected skin areas. These formulations leverage the compound's antimicrobial properties .

Case Studies and Research Findings

The following table summarizes key findings from research studies involving this compound:

Study ReferenceApplicationFindings
AntiviralIdentified as a potential inhibitor of flavivirus infections.
AntimalarialExhibited IC50 values in the low nanomolar range against drug-resistant P. falciparum.
Topical TreatmentEffective in formulations for treating infected skin areas.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3,4-Dichlorophenyl)methanamine hydrochloride
  • CAS Number : 102-49-8
  • Molecular Formula : C₇H₇Cl₂N·HCl
  • Molecular Weight : 176.04 (base), 212.46 (hydrochloride)

Physical Properties :

  • Appearance : Colorless to light yellow liquid at 20°C .
  • Boiling Point : 140°C at 2.3 kPa .
  • Density : 1.32 g/cm³ .
  • Refractive Index : 1.577–1.581 .

Synthesis :
3,4-Dichlorobenzylamine hydrochloride is synthesized via Delepine’s amine synthesis, where 3,4-dichlorobenzyl chloride reacts with hexamethylenetetramine under acidic conditions .

Comparison with Structurally Similar Compounds

Key Findings from Comparative Studies

Positional Isomerism and Bioactivity :

  • The 3,4-dichloro substitution pattern confers superior algicidal activity compared to 2,4-, 2,6-, or 3,5-isomers. Derivatives of 3,4-dichlorobenzylamine achieved 90–100% algae inhibition at 1 μM, while other isomers showed <50% efficacy .
  • In pharmaceuticals, the 3,4-dichloro configuration enhances binding to neurological targets (e.g., dopamine receptors) compared to 2,4-substituted analogs .

Thermal and Chemical Stability :

  • This compound exhibits higher thermal stability (bp 140°C) than 2,4- and 2,6-isomers, which degrade below 100°C .
  • Reactivity with oxidizers is common across all dichlorobenzylamines, but 3,4-derivatives are more resistant to hydrolysis due to steric effects .

Synthetic Utility :

  • 3,4-Dichlorobenzylamine is preferred in multi-step syntheses (e.g., Olanexidine) due to its balanced nucleophilicity and solubility in polar solvents .
  • 2,4- and 2,6-isomers are less reactive in SN₂ reactions, limiting their use in complex molecule assembly .

Research Highlights and Industrial Relevance

  • Algicidal Agents : 3,4-Dichlorobenzylamine derivatives are prioritized for marine antifouling and red tide control due to their potency and low environmental persistence .
  • Pharmaceutical Scalability : The synthesis of Olanexidine from this compound achieves 56.2% yield industrially, outperforming alternative routes .
  • Safety Profile: Acute toxicity studies position 3,4-derivatives as safer alternatives to organotin compounds in aquaculture .

Preparation Methods

Synthesis from 3,4-Dichlorobenzonitrile via Catalytic Hydrogenation and Subsequent Hydrochloride Formation

One of the most reliable and efficient synthetic routes to 3,4-dichlorobenzylamine hydrochloride involves the catalytic hydrogenation of 3,4-dichlorobenzonitrile followed by conversion to the hydrochloride salt.

Process Overview:

  • Stage 1: Catalytic hydrogenation of 3,4-dichlorobenzonitrile using a manganese-bromide carbonyl complex catalyst $$\text{MnBr(CO)}2[\text{NH(CH}2\text{CH}2\text{P(iPr)}2)_2]$$, in the presence of sodium t-butanolate in toluene.
  • Reaction Conditions: Hydrogen pressure of approximately 37503.8 Torr (about 50 atm), temperature at 120 °C, for 24 hours in an autoclave.
  • Stage 2: Treatment of the resulting amine with hydrogen chloride in diethyl ether to form the hydrochloride salt.

Key Data:

Parameter Details
Starting Material 3,4-Dichlorobenzonitrile
Catalyst MnBr(CO)2 complex with diphosphine ligand
Solvent Toluene
Temperature 120 °C
Pressure ~50 atm (37503.8 Torr)
Reaction Time 24 hours
Yield 83% (reported)
Final Product This compound

This method was reported by Elangovan et al. (2016) in the Journal of the American Chemical Society, highlighting the high yield and purity achievable by this catalytic hydrogenation route.

Preparation via Reduction of 3,4-Dichloro-1-nitrobenzene to 3,4-Dichloroaniline and Subsequent Amination

Another industrially significant route involves the initial preparation of 3,4-dichloroaniline by catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene, which can then be converted to this compound through further synthetic steps.

Process Details:

  • Hydrogenation of 3,4-dichloro-1-nitrobenzene using a platinum catalyst in the presence of morpholine as a dechlorination inhibitor.
  • Reaction conducted at around 100 °C and 500 psi hydrogen pressure.
  • Final stage of hydrogenation is performed at elevated temperatures (170–180 °C) to reduce impurities such as 3,3',4,4'-tetrachlorohydrazobenzene.
  • After completion, the reaction mixture is filtered to remove the catalyst, and the product is separated and dried.

Impurity Control:

  • The process includes a quantitative analytical step to measure and reduce the hydrazo impurity, which is insoluble in hydrochloric acid and can be gravimetrically determined.
  • This ensures high purity of 3,4-dichloroaniline, which is crucial for downstream synthesis of this compound.

Summary Table:

Parameter Details
Starting Material 3,4-Dichloro-1-nitrobenzene
Catalyst Platinum
Additive Morpholine (dechlorination inhibitor)
Temperature 100 °C initial; 170–180 °C final stage
Pressure ~500 psi hydrogen
Impurity Control Reduction of 3,3',4,4'-tetrachlorohydrazobenzene
Product Purity High, suitable for further synthesis

This process was patented and described in detail, emphasizing the improved quality and economic feasibility of the method.

Amidation Route Using 3,4-Dichlorobenzylamine

In research contexts, this compound is often prepared or utilized via amidation reactions, where the free amine or its hydrochloride salt is reacted with various acid derivatives to form amides.

Typical Reaction Conditions:

  • Use of coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt).
  • Reaction conducted in anhydrous solvents like acetonitrile at room temperature.
  • After stirring for 24 hours, the product is isolated by solvent removal, extraction, and purification.

Though this method focuses more on the utilization of this compound rather than its initial preparation, it reflects the compound's stability and handling in synthetic organic chemistry.

Additional Notes on Preparation and Purification

  • The hydrochloride salt form of 3,4-dichlorobenzylamine is typically obtained by treating the free amine with hydrogen chloride in an organic solvent such as diethyl ether.
  • Yields reported for the hydrochloride salt are generally high (above 80%) when starting from pure amine.
  • Purification steps often involve recrystallization or trituration to remove impurities and residual solvents, ensuring a stable, crystalline product suitable for further chemical transformations.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
1 3,4-Dichlorobenzonitrile MnBr(CO)2 complex, Na t-butanolate 120 °C, 50 atm H2, 24 h 83 Catalytic hydrogenation followed by HCl treatment
2 3,4-Dichloro-1-nitrobenzene Platinum catalyst, morpholine 100 °C & 170–180 °C, 500 psi H2 High Two-stage hydrogenation with impurity control
3 3,4-Dichlorobenzylamine (amine) EDC, HOBt (for amidation) Room temperature, 24 h N/A Amidation reactions using the amine hydrochloride

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3,4-dichlorobenzylamine hydrochloride, and what methodological precautions should be taken?

  • Synthesis Methodology : The compound can be synthesized via catalytic hydrogenation of 3,4-dichlorobenzonitrile using palladium or Raney nickel under acidic conditions. Ensure reaction temperature is maintained below 50°C to avoid side reactions. Post-synthesis, the hydrochloride salt is precipitated by adding concentrated HCl in an anhydrous solvent (e.g., ethanol) .
  • Precautions : Use inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC to ensure complete conversion of intermediates.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Optimize stock solutions in DMSO at 10–30 mM for biological assays .
  • Stability : Store at –20°C in desiccated conditions to prevent hygroscopic degradation. Avoid exposure to light, as halogenated amines may undergo photolytic decomposition .

Q. How should researchers handle and dispose of this compound safely?

  • Handling : Use fume hoods, PPE (gloves, lab coat, goggles), and explosion-proof equipment due to dust explosion risks. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Disposal : Neutralize with dilute NaOH and incinerate as halogenated waste. Do not pour into drains to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting toxicity data from different studies be resolved when designing in vitro assays?

  • Experimental Design : Conduct dose-response assays across multiple cell lines (e.g., HSC-2, Ca9-22) with positive controls (e.g., doxorubicin). Use standardized protocols (e.g., MTT assay) and validate cytotoxicity via flow cytometry for apoptosis markers (e.g., Annexin V) .
  • Data Analysis : Apply QSAR models to correlate electronic properties of substituents (e.g., Cl position) with toxicity. Cross-reference with GHS classification, which indicates no acute toxicity but recommends caution at high concentrations .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

  • HPLC/MS : Use reverse-phase C18 columns with mobile phase (ACN:0.1% formic acid). Optimize ESI+ mode for protonated molecular ion [M+H]⁺ at m/z 207.01. Validate method with LOD < 0.1 µg/mL .
  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals: aromatic protons (δ 7.2–7.5 ppm), NH₃⁺ (δ 8.1 ppm), and CH₂NH₂ (δ 3.1 ppm) .

Q. How can researchers optimize reaction yields in catalytic reductive amination involving this compound?

  • Catalyst Screening : Compare Pd/C, PtO₂, and transfer hydrogenation systems. Pd/C (5% w/w) in methanol/HCl typically achieves >85% yield.
  • Kinetic Studies : Monitor pH (4–6) to stabilize the amine hydrochloride form. Use DoE (Design of Experiments) to optimize temperature (30–50°C) and H₂ pressure (1–3 bar) .

Methodological Notes

  • Contradictions in Data : While GHS classifies the compound as non-toxic, in vitro studies report submicromolar IC₅₀ values in cancer cells. Resolve discrepancies using orthogonal assays (e.g., clonogenic survival) and verify purity via elemental analysis .
  • Safety Validation : Always cross-check SDS data (e.g., dust explosion risks) with institutional guidelines. Implement static grounding and anti-spark tools during synthesis .

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